1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone
Description
This compound belongs to the class of dihydropyrazole derivatives, characterized by a fused pyrazole ring substituted with heterocyclic moieties (furan-2-yl and thiophen-2-yl) and a pyrrolidinyl ethanone side chain. The compound’s synthesis likely involves cyclocondensation of hydrazines with diketones or nucleophilic substitution reactions, as seen in related pyrazole derivatives .
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-17(12-19-7-1-2-8-19)20-14(15-5-3-9-22-15)11-13(18-20)16-6-4-10-23-16/h3-6,9-10,14H,1-2,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHFQZBKFHOKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 250.33 g/mol. The structure features a pyrazole ring substituted with furan and thiophene moieties, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that modifications in the phenyl moiety of related compounds could be tailored to enhance their anticancer effects against various cancer cell lines such as H460 and A549 .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely documented. For example, derivatives with similar structural features showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound This compound may exhibit comparable activity due to its unique heterocyclic structure, which can interact with microbial targets .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. They often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies indicate that compounds with similar scaffolds possess the ability to stabilize red blood cell membranes and reduce inflammation markers in vitro .
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
- Antitumor Activity : A study on pyrazole derivatives showed that certain modifications led to enhanced anticancer activity through apoptosis induction in cancer cells .
- Antibacterial Studies : Research demonstrated that a series of pyrazole compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 10 to 30 µg/mL against various bacterial strains, indicating their potential as effective antimicrobial agents .
- In Vitro Assays : In vitro assays conducted on related compounds revealed significant anti-inflammatory effects with IC50 values indicating effective inhibition of inflammatory mediators .
Research Findings Summary Table
Chemical Reactions Analysis
Oxidation Reactions
The compound’s pyrrolidine and dihydro-pyrazole moieties are susceptible to oxidation under controlled conditions.
Reduction Reactions
Reductive modifications target the dihydro-pyrazole ring and ethanone group.
Electrophilic Substitution
The aromatic furan and thiophene rings undergo regioselective substitutions.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.
Nucleophilic Substitution
The ethanone side chain reacts with nucleophiles to form novel adducts.
Condensation Reactions
The ethanone group undergoes condensation to form hydrazones or Schiff bases.
Key Mechanistic Insights
- Electronic Effects : The electron-rich thiophene and furan rings direct electrophilic substitutions to their α-positions .
- Steric Influence : The pyrrolidine group sterically shields the pyrazole N-1 position, limiting reactivity at this site.
- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing palladium intermediates .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations and Bioactivity: The target compound’s furan-thiophene core is shared with , but the addition of a pyrrolidinyl ethanone group distinguishes it. Pyrrolidine’s smaller ring size (vs. piperidine in ) may enhance membrane permeability due to reduced steric hindrance . Electron-Withdrawing vs.
Synthetic Strategies :
- The target compound’s synthesis likely parallels , involving THF-mediated acylation of a dihydropyrazole intermediate. In contrast, employs advanced cross-coupling (Suzuki) for boronate-containing analogs, highlighting scalability challenges for the target molecule .
Biological Potential: While the target compound lacks direct activity data, its structural similarity to (EGFR inhibitor) and (kinase inhibitor) suggests comparable mechanisms. The thiophene moiety is critical for π-π stacking in kinase active sites, as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
